
Isoquinoline-6-carboxylic acid hydroxyamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-6-carboxylic acid hydroxyamide is a heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline-6-carboxylic acid hydroxyamide typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline-6-carboxylic acid as the starting material.
Amidation Reaction: The carboxylic acid group is converted to the corresponding hydroxyamide using appropriate reagents such as hydroxylamine hydrochloride in the presence of a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline-6-carboxylic acid hydroxyamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamide group to an amine or other reduced forms.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Isoquinoline-6-carboxylic acid hydroxyamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Materials Science: Isoquinoline derivatives are explored for their potential use in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of isoquinoline-6-carboxylic acid hydroxyamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: Isoquinoline derivatives can intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isoquinoline-5-carboxylic acid
- Quinoline-6-carboxylic acid
- Quinoline-5-carboxylic acid
Uniqueness
Isoquinoline-6-carboxylic acid hydroxyamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyamide group provides additional reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
N-hydroxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-14)8-1-2-9-6-11-4-3-7(9)5-8/h1-6,14H,(H,12,13) |
Clé InChI |
HNHOPQUOTFBMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


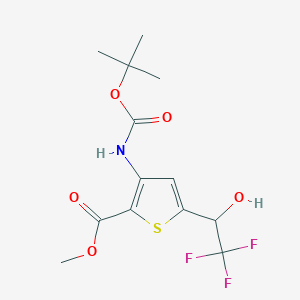
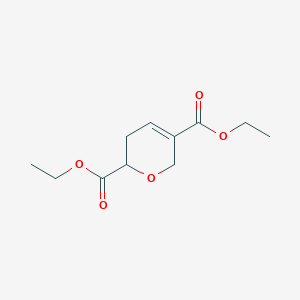
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

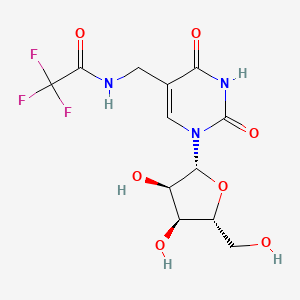
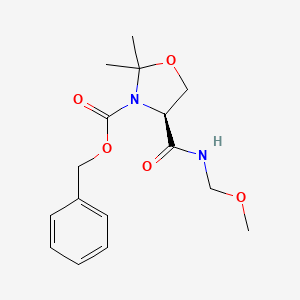
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
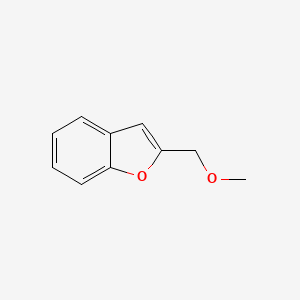
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)

![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

